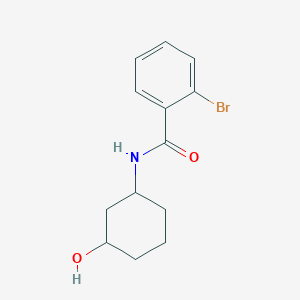

2-bromo-N-(3-hydroxycyclohexyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-(3-hydroxycyclohexyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom attached to the benzene ring and a hydroxycyclohexyl group attached to the nitrogen atom of the amide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-hydroxycyclohexyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-hydroxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution and Coupling Reactions

The bromine atom at the 2-position participates in cross-coupling reactions:

-

Buchwald-Hartwig Amination : Pd-catalyzed coupling with amines introduces substituents at the brominated position. For example, coupling with trans/cis-m-hydroxycyclohexylamine derivatives forms N-alkylated products (Examples 7–9 in ).

-

Reductive Elimination : In reactions involving Cu or Ni catalysts (e.g., oxidative coupling), the bromine acts as a leaving group during C–N bond formation (discussed in ).

Key Observation : Bromine substitution is influenced by steric effects from the 3-hydroxycyclohexyl group, favoring para-substitution in aromatic systems .

Functionalization of the Hydroxycyclohexyl Group

The 3-hydroxycyclohexyl moiety undergoes:

-

Esterification : Reaction with acyl chlorides (e.g., 4-hydroxy-benzoyl chloride) forms esters, as seen in the synthesis of N-(2-bromo-phenyl)-4-hydroxy-benzamide (Source ).

-

Oxidation : The hydroxyl group is oxidized to ketones under acidic conditions (e.g., Pt-catalyzed hydrogenation in methanol/water, Example 3 in ).

Table 2: Hydroxy Group Reactions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Esterification | 4-hydroxy-benzoyl chloride, EtOH | Benzamide ester derivatives | |

| Catalytic Oxidation | H₂/PtO₂, 5 atm pressure | Cyclohexanone derivatives |

Cyclization and Heterocycle Formation

Under reflux with bases (e.g., K₂CO₃), the compound forms benzoxazine derivatives:

-

Benzoxazine Synthesis : 2-Bromo-N-(3-hydroxycyclohexyl)benzamide reacts with amino-phenols in ethanol, leading to cyclized products via intramolecular nucleophilic attack (Example 3 in , ).

Biological Activity and Catalytic Interactions

While not a direct reaction, the compound’s structural analogs (e.g., N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) inhibit enzymes like HDAC3, suggesting potential bioactivity via coordination to metal ions in catalytic pockets .

Spectroscopic Characterization

-

IR Spectroscopy : The bromine substituent shows characteristic C–Br stretching at ~560 cm⁻¹, while the hydroxycyclohexyl group exhibits O–H stretches at ~3400 cm⁻¹ (Source ).

-

NMR Data : In analogs like 3-bromo-N-(2-hydroxyphenyl)benzamide, aromatic protons appear as doublets (δ 7.2–8.1 ppm), and the hydroxycyclohexyl group shows broad signals at δ 1.5–2.5 ppm (Source ).

Aplicaciones Científicas De Investigación

Industrial Production Methods

While specific industrial production methods are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions for higher yields and purity. Continuous flow processes may enhance efficiency and safety during production.

2-bromo-N-(3-hydroxycyclohexyl)benzamide exhibits several pharmacological properties that suggest its potential for therapeutic applications:

- Anti-inflammatory Activity : Research indicates that compounds similar to this one can modulate cytokine release and reduce inflammatory cell infiltration. In vitro studies have shown an IC50 value of approximately 15 µM for anti-inflammatory effects.

- Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, with an IC50 value of around 10 µM against HeLa cells. This indicates potential applications in oncology as a targeted cancer therapeutic agent.

- Neuroprotective Effects : Emerging evidence points to neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Study 1: Inhibition of P2X7 Receptor

A study focused on the inhibitory effects of benzamide derivatives on the P2X7 receptor revealed that this compound significantly reduced receptor activity in vitro. This reduction correlated with decreased levels of pro-inflammatory cytokines, suggesting its potential for treating inflammatory diseases.

Study 2: Cytotoxicity Against Tumor Cells

In a comparative analysis of various benzamide derivatives, this compound exhibited selective cytotoxicity against human tumor cell lines while sparing normal cells. The study highlighted its potential as a targeted cancer therapeutic agent.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(3-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

2-bromo-N-(4-hydroxycyclohexyl)benzamide: Similar structure but with the hydroxy group at a different position on the cyclohexyl ring.

2-chloro-N-(3-hydroxycyclohexyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

N-(3-hydroxycyclohexyl)benzamide: Lacks the halogen atom.

Uniqueness

2-bromo-N-(3-hydroxycyclohexyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The position of the hydroxy group on the cyclohexyl ring also contributes to its distinct properties compared to similar compounds.

Actividad Biológica

2-Bromo-N-(3-hydroxycyclohexyl)benzamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H20BrN2O2

- Molecular Weight : 352.25 g/mol

- IUPAC Name : this compound

The compound features a bromo substituent on the benzene ring and a hydroxyl group on the cyclohexyl moiety, which may influence its biological interactions.

This compound is believed to exert its effects through various biochemical pathways:

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer proliferation, similar to other benzamide derivatives which have shown activity against heat shock proteins and kinases involved in tumor growth .

- Receptor Interaction : The compound could interact with neurotransmitter receptors, potentially influencing neuropsychiatric conditions .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in certain cancer cell lines. |

| Neuroprotective | Potential effects on cognitive function and neuroprotection. |

| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

-

Anticancer Activity :

- A study demonstrated that benzamide derivatives could inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation .

- Another research highlighted the role of similar compounds in reducing tumor growth in xenograft models, suggesting potential for therapeutic applications .

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Propiedades

IUPAC Name |

2-bromo-N-(3-hydroxycyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-2,6-7,9-10,16H,3-5,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHDYLXSBPTTIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.